3-氟-4-(三氟甲氧基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can involve multiple steps, including the formation of intermediates such as fluorinated benzaldehydes and esters. For instance, the synthesis of soluble fluoro-polyimides involves a fluorine-containing aromatic diamine reacting with aromatic dianhydrides, where the diamine is obtained by reducing a dinitro-compound synthesized from a fluorinated benzene derivative . Similarly, the practical synthesis of 4,4,4-trifluorocrotonaldehyde, a precursor for enantioselective formations of trifluoromethylated stereogenic centers, involves organocatalytic additions . These methods could potentially be adapted for the synthesis of "3-Fluoro-4-(trifluoromethoxy)benzaldehyde".

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. In trifluoromethylated benzanilides, the presence of C(sp3)–F bonds and the trifluoromethyl group affects the molecular conformation and crystal packing, demonstrating the importance of weak intermolecular interactions involving organic fluorine . This suggests that "3-Fluoro-4-(trifluoromethoxy)benzaldehyde" would also exhibit unique structural characteristics due to its fluorine content.

Chemical Reactions Analysis

Fluorinated aromatic aldehydes can participate in various chemical reactions. For example, the deoxyfluorination of benzaldehydes using sulfuryl fluoride and tetramethylammonium fluoride is a method to introduce fluorine atoms at specific positions . Fluorinated 3-oxoesters can react with benzaldehydes to form different products depending on the reaction conditions . These reactions highlight the reactivity of fluorinated aldehydes and their potential to form complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often characterized by high thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the polyimide films derived from fluorinated diamines . The presence of fluorine can also lead to unique electronic properties, as observed in the benzaldehyde/boron trifluoride adduct, where complexation with BF3 leads to LUMO lowering and an increased positive charge at the carbonyl carbon . These properties are likely to be relevant to "3-Fluoro-4-(trifluoromethoxy)benzaldehyde" as well.

科学研究应用

合成和抗癌活性

3-氟-4-(三氟甲氧基)苯甲醛已被用于合成康布雷他定A-4的氟化类似物,展示出强大的体外抗癌性能。合成涉及氟代取代的芪烯,说明了该化合物在生成具有保留细胞生长抑制性能的新抗癌药物中的实用性 (Lawrence et al., 2003)。

正电子发射断层扫描成像的放射化学合成

该化合物在正电子发射断层扫描(PET)成像等放射化学合成中具有潜在应用。它已被用于还原醚化过程中,一步合成4-[18F]氟苄醚,展示了其在创建用于医学诊断的放射示踪剂中的相关性 (Funke et al., 2006)。

材料科学中的共聚反应

其衍生物已被用于与苯乙烯的合成和共聚反应,生产新型材料。这些材料包括氟-碘、三氟甲基和三氟甲氧基环取代异丁基苯基丙烯酸酯,将应用扩展到材料科学和工程领域 (Cimino et al., 2020)。

增强CO2吸附材料

用于吸附二氧化碳的氟化微孔聚胺酰胺的合成突显了另一个重要应用。将氟代苯甲醛并入这些材料中可增加其比表面积和CO2吸附能力,使其适用于碳捕集和封存的环境应用 (Li et al., 2016)。

有机合成和催化

它已参与Pd催化的邻位C-H羟基化反应,展示了其在催化有机合成中的实用性。这些转化展示了该化合物在促进复杂有机反应中的作用,有助于合成多样的有机产品 (Chen et al., 2017)。

安全和危害

This compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 . It has hazard statements H302 - H411, indicating that it is harmful if swallowed and toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

属性

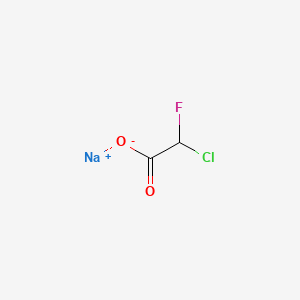

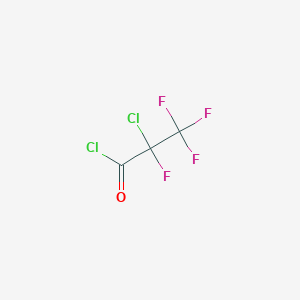

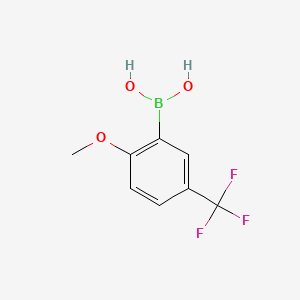

IUPAC Name |

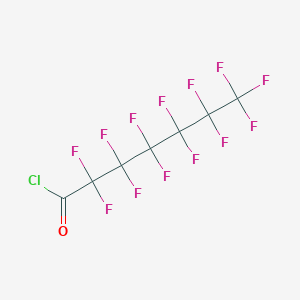

3-fluoro-4-(trifluoromethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLRUBHAAVGRPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382606 |

Source

|

| Record name | 3-fluoro-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(trifluoromethoxy)benzaldehyde | |

CAS RN |

473917-15-6 |

Source

|

| Record name | 3-fluoro-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。